molecular formula C14H16N2O3 B1404485 tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate CAS No. 1417368-27-4

tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate

Cat. No. B1404485
M. Wt: 260.29 g/mol
InChI Key: ZWLIUPKGGBVTNI-OQLLNIDSSA-N
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Description

“tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate” is a complex organic compound. It contains an indole ring, which is a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .


Chemical Reactions Analysis

Indole derivatives, including “tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate”, show various biologically vital properties . As a tertiary alcohol, tert-butyl alcohol is more resistant to oxidation than other isomers of butanol . It can be deprotonated with a strong base to give the alkoxide .

Scientific Research Applications

Selective Aerobic Oxidation Catalysis

In scientific research, tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate has shown potential in catalyzing the selective aerobic oxidation of allylic and benzylic alcohols. Specifically, this compound, in the presence of copper(I) chloride, successfully catalyzed the oxidation of primary and secondary allylic and benzylic alcohols into α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols, showcasing its chemoselectivity and potential in synthetic chemistry applications (Shen et al., 2012).

Synthesis of Annulated Gamma-Carbolines

The compound has also been utilized in the synthesis of annulated gamma-carbolines and heteropolycycles. This process involved converting a variety of N-substituted 2-bromo-1H-indole-3-carboxaldehydes into tert-butylimines and then subjecting them to palladium-catalyzed intramolecular iminoannulation. This method efficiently produced gamma-carboline derivatives with additional fused rings, highlighting its significance in the synthesis of complex molecular structures (Zhang & Larock, 2003).

Synthesis of Potent 5-HT6 Antagonists

Another notable application involves the synthesis of potent 5-HT6 antagonists. A key step in this synthesis was the chiral resolution of an intermediate compound, leading to the production of a potent antagonist with high enantiomeric purity. This demonstrates the compound's role in the development of pharmaceutical agents targeting specific receptors (Isherwood et al., 2012).

Structural Modification and Synthesis

The compound has been part of studies focusing on the synthesis and structural modification of various molecular structures. For instance, reactions involving tert-butyl esters of indole carboxylic acids have been explored, leading to the formation of complex structures with potential biological activities. Such studies contribute to our understanding of chemical reactivity and the potential for developing new materials or drugs (Vorona et al., 2007).

Safety And Hazards

The safety data sheet for tert-butyl methyl ether, a related compound, indicates that it is a highly flammable liquid and vapor that causes skin irritation . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Future research may focus on the development of novel methods of synthesis and the investigation of their biological activities.

properties

IUPAC Name

tert-butyl 6-[(E)-hydroxyiminomethyl]indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-7-6-11-5-4-10(9-15-18)8-12(11)16/h4-9,18H,1-3H3/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLIUPKGGBVTNI-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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